3,5-Diamino-2,4,6-trinitrophenol

Descripción

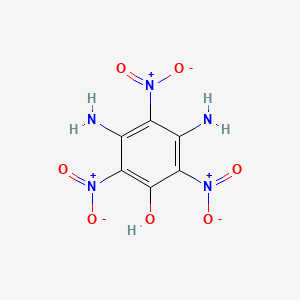

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

56140-58-0 |

|---|---|

Fórmula molecular |

C6H5N5O7 |

Peso molecular |

259.13 g/mol |

Nombre IUPAC |

3,5-diamino-2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H5N5O7/c7-1-3(9(13)14)2(8)5(11(17)18)6(12)4(1)10(15)16/h12H,7-8H2 |

Clave InChI |

WEWRNDOKCPEMIS-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])N)[N+](=O)[O-])N |

Origen del producto |

United States |

Synthetic Methodologies for 3,5 Diamino 2,4,6 Trinitrophenol

Direct Synthesis Approaches

Direct synthesis of 3,5-Diamino-2,4,6-trinitrophenol predominantly relies on the amination of picric acid, a readily available starting material. The powerful electron-withdrawing nature of the three nitro groups on the picric acid ring facilitates nucleophilic attack, making it a suitable substrate for reactions like Vicarious Nucleophilic Substitution (VNS).

Vicarious Nucleophilic Substitution (VNS) Amination of Picric Acid

Vicarious Nucleophilic Substitution is a powerful method for the direct amination of electrophilic aromatic compounds. This reaction introduces an amino group onto the aromatic ring by substituting a hydrogen atom, typically ortho or para to strong electron-withdrawing groups.

The VNS amination of picric acid to yield this compound has been successfully demonstrated using 4-Amino-1,2,4-triazole (B31798) as the aminating reagent. nih.gov Research has shown that under specific conditions, this method can produce the desired diamino product in good yields. nih.gov One study reported achieving a yield of 78% for this compound through this pathway. nih.gov

The efficiency of the VNS amination is sensitive to reaction parameters. For instance, optimizing the reaction temperature and the pH during the work-up process is crucial for maximizing the yield. The highest reported yield of the intermediate, this compound, was 74.8% when the VNS amination temperature was maintained at 90 °C and the post-treatment pH was adjusted to 3. osti.gov

| Aminating Reagent | Temperature | Post-treatment pH | Yield of this compound | Reference |

|---|---|---|---|---|

| 4-Amino-1,2,4-triazole | Not specified | Not specified | 78% | nih.gov |

| 4-Amino-1,2,4-triazole | 90 °C | 3 | 74.8% | osti.gov |

The mechanism of Vicarious Nucleophilic Substitution of hydrogen is a well-established process in organic chemistry. It involves the addition of a nucleophile, which carries a leaving group, to an electrophilic aromatic ring. In the case of aminating picric acid with 4-amino-1,2,4-triazole in the presence of a strong base, the reaction proceeds through several key steps.

First, the base deprotonates the amino group of the 4-amino-1,2,4-triazole, generating a potent nitrogen nucleophile. This nucleophile then attacks the electron-deficient carbon atoms of the picric acid ring, specifically at the positions ortho and para to the nitro groups (positions 3 and 5). This addition results in the formation of a negatively charged intermediate known as a σ-complex, or Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro groups.

The crucial step of the VNS mechanism is the subsequent elimination. Instead of displacing one of the nitro groups or the hydroxyl group, the intermediate undergoes a base-induced β-elimination of the triazole moiety from the sp3-hybridized carbon atom where the initial nucleophilic attack occurred. This step regenerates the aromatic system and results in the substitution of a hydrogen atom with an amino group. For the formation of this compound, this process occurs sequentially at two positions on the picric acid ring.

Formation via Transformation Pathways of Related Compounds

An alternative route to this compound involves the chemical modification of a more complex, related molecule. This approach highlights the compound's role as a degradation product under specific environmental conditions.

Hydrolytic Degradation of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) is a highly stable energetic material known for its insensitivity. preterhuman.net However, under certain conditions, it can undergo hydrolysis, where one of its amino groups is replaced by a hydroxyl group, yielding this compound. nih.gov This transformation is significant as it alters the properties of the parent compound, potentially leading to more soluble and corrosive derivatives. nih.gov The formation of this compound has been confirmed as a product of TATB degradation under various conditions, including exposure to simulated sunlight and in aqueous solutions. nih.govresearchgate.net

The rate of hydrolytic degradation of TATB to this compound is significantly influenced by both pH and temperature. nih.gov The hydrolysis process is notably accelerated under alkaline conditions. nih.gov

Studies have shown that when TATB is incubated in a strongly alkaline solution at a pH of 13 and a temperature of 25 °C, the formation of this compound is confirmed after 8 days. nih.gov In addition to the target compound, other hydrolysis products such as 1,3-dihydroxy-5-amino-2,4,6-trinitrobenzene and 1,3,5-trihydroxy-2,4,6-trinitrobenzene have also been identified under these conditions. nih.gov

Temperature also plays a critical role. The formation of this compound was observed when TATB particles were kept in water in the dark at a temperature of 50 °C for 8 days. nih.gov This indicates that thermal energy alone, even in the absence of extreme pH, can promote the hydrolysis reaction. Furthermore, the compound has been detected in aqueous solutions of TATB that have been aged at ambient conditions for extended periods, such as 9 months, demonstrating that the hydrolysis can proceed slowly even under mild environmental conditions. nih.gov

| Condition | pH | Temperature | Duration | Observation | Reference |

|---|---|---|---|---|---|

| Alkaline Hydrolysis | 13 | 25 °C | 8 days | Formation of this compound confirmed | nih.gov |

| Thermolysis in Water | Neutral (5.5) | 50 °C | 8 days | Formation of this compound detected | nih.gov |

| Aged in Water | Not specified | Ambient | 9 months | Formation of this compound detected | nih.gov |

Characterization of Hydrolysis Reaction Intermediates

The formation of this compound often proceeds through the hydrolysis of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). A key intermediate identified in this process is the aci-nitro isomer of TATB. semanticscholar.org Under certain conditions, particularly exposure to simulated sunlight, TATB can convert to this transient aci-nitro form. semanticscholar.orgnih.gov

This intermediate is relatively stable but will slowly hydrolyze to this compound in the presence of water. semanticscholar.org The transformation underscores that the hydrolysis of TATB is not always a direct process but can involve the formation and subsequent reaction of distinct molecular intermediates. The product, this compound, has been identified as being identical to the compound formed under dark, alkaline conditions (pH 13) or in water incubated at elevated temperatures (50°C). semanticscholar.orgnih.gov Further hydrolysis under strongly alkaline conditions can lead to other products such as 1,3-dihydroxy-5-amino-2,4,6-trinitrobenzene and 1,3,5-trihydroxy-2,4,6-trinitrobenzene (THTNB). semanticscholar.org

Photolytic Transformation Processes

The photolytic degradation of TATB is a critical area of study for understanding its environmental fate. Exposure to light, especially simulated sunlight, can initiate transformations of the insoluble TATB into more soluble and corrosive derivatives. nih.gov

Photo-induced Hydrolysis of TATB under Simulated Sunlight

When TATB powder is irradiated with simulated sunlight, it undergoes a series of transformations leading to several products. nih.gov The distribution of these products can differ slightly depending on the experimental conditions, such as the light source and the physical state of the TATB. semanticscholar.orgnih.gov

Under simulated sunlight, the primary transformation products detected are a mono-benzofurazan derivative and the aci-nitro isomer of TATB. semanticscholar.orgnih.gov The formation of this compound occurs subsequently, even in the absence of light, suggesting a multi-step pathway initiated by photochemical processes. nih.gov This indicates that some hydrolytic transformations can continue after the initial light exposure has ceased. nih.gov

Table 1: Phototransformation Products of TATB under Different Light Conditions

| Product Name | Detected under Simulated Sunlight | Detected under UV Light (254 nm) |

|---|---|---|

| Mono-benzofurazan | Yes | Yes |

| aci-Nitro form of TATB | Yes | No |

| This compound | Yes | No |

| 1,3,5-Triamino-2-nitroso-4,6-dinitrobenzene | No | Yes |

| 1,3,5-Triamino-2,4-dinitrobenzene | No | Yes |

| Mono-benzofuroxan | No | Yes |

Source: Molecules, 2022 semanticscholar.orgnih.gov

Role of Water Byproducts in Photolytic Pathways

Water plays a crucial role in the photolytic transformation of TATB. The formation of the mono-benzofurazan derivative from TATB involves the elimination of a water molecule. researchgate.netresearchgate.net Research suggests that this released water does not immediately disperse but can become trapped within the interstitial spaces of the layered TATB crystalline structure. nih.gov

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis of 3,5-Diamino-2,4,6-trinitrophenol

Spectroscopic techniques are fundamental in confirming the molecular identity of newly synthesized this compound. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary pieces of the structural puzzle.

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. The IR spectrum of this compound displays distinct absorption bands that confirm the presence of its key structural features: the amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups attached to the benzene (B151609) ring. energetic-materials.org.cn

The analysis reveals strong stretching vibrations for the N-H bonds in the amino groups and the O-H bond of the phenol (B47542). Additionally, characteristic strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups are prominent.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (Broad) |

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1520 |

| Nitro (-NO₂) | Symmetric Stretch | 1355 - 1335 |

Note: The exact positions of the peaks can be influenced by the extensive intra- and intermolecular hydrogen bonding within the crystalline structure.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. energetic-materials.org.cn

¹H NMR: The ¹H NMR spectrum of this compound is characterized by the signals from the protons of the amino (-NH₂) and hydroxyl (-OH) groups. Due to the complete substitution of the benzene ring, there are no signals in the typical aromatic region (δ 6.5-8.0 ppm), which is a key confirmation of the structure. The chemical shifts for the amine and hydroxyl protons can vary depending on the solvent, concentration, and temperature due to hydrogen exchange and bonding.

¹³C NMR: While specific experimental ¹³C NMR data for this compound is not widely published, the expected spectrum can be predicted based on the known effects of the substituents on the benzene ring. The spectrum would show six distinct signals for the aromatic carbons. The carbons bonded to the electron-donating amino groups (C3, C5) would be shielded and appear at a higher field (lower ppm), while the carbons bonded to the strongly electron-withdrawing nitro groups (C2, C4, C6) and the hydroxyl group (C1) would be significantly deshielded, appearing at a lower field (higher ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Regions for this compound

| Carbon Atom(s) | Attached Group(s) | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| C1 | -OH, -NO₂, -NO₂ | 145 - 160 |

| C2, C6 | -NO₂, -NH₂/-OH | 130 - 150 |

| C3, C5 | -NH₂, -NO₂ | 115 - 130 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₆H₅N₅O₇), HRMS would verify the molecular ion with extremely high accuracy. This technique is crucial for distinguishing the target compound from other isomers or compounds with the same nominal mass. The calculated exact mass provides a benchmark for the experimental measurement.

Crystalline Structure Analysis

The arrangement of molecules in the solid state profoundly influences the physical properties of a material. X-ray diffraction and computational analysis provide insight into the crystal lattice and the non-covalent interactions that govern it.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates, bond lengths, and bond angles. As of now, a solved crystal structure for this compound has not been reported in the surveyed scientific literature.

However, analysis of closely related compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), provides valuable insight into the likely structural characteristics. nih.gov TATB is known to have a highly planar molecular structure and packs in a layered, graphite-like arrangement. nih.gov It is anticipated that this compound would also adopt a relatively planar conformation, driven by the steric and electronic interactions of its substituents.

The crystal lattice of this compound is stabilized by a dense and complex network of non-covalent interactions, primarily hydrogen bonds.

Intramolecular Interactions: Strong intramolecular hydrogen bonds are expected to be a dominant feature of the molecular conformation. rsc.org These occur between adjacent functional groups on the benzene ring. Specifically, hydrogen bonds can form between the hydrogen of the phenolic -OH group and an oxygen atom of the nitro group at the C2 position, and between the hydrogens of the -NH₂ groups and the oxygens of adjacent -NO₂ groups. researchgate.netquora.com These interactions lock the functional groups into a more rigid, planar arrangement.

Analysis of Intramolecular and Intermolecular Interactions within the Crystal Lattice

Hydrogen Bonding Networks

The molecular structure of this compound is rich with functional groups capable of forming robust hydrogen bonds. These include a phenolic hydroxyl group, two amino groups, and three nitro groups. These interactions can be categorized as both intramolecular (within a single molecule) and intermolecular (between adjacent molecules), creating a dense and highly stabilized network.

Intramolecular hydrogen bonds are likely to form between the hydrogen of the phenolic -OH group and an oxygen atom of an adjacent nitro group, and similarly between hydrogen atoms of the amino groups and neighboring nitro groups. This is a common feature in ortho-substituted nitroanilines and nitrophenols. researchgate.netaskiitians.com

Of greater significance to the compound's stability is the extensive intermolecular hydrogen bonding. Drawing parallels with the closely related and extensively studied compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), the amino groups of one molecule act as hydrogen bond donors to the nitro groups of neighboring molecules. nih.gov This interaction in TATB is known to create a layered, graphite-like structure that imparts exceptional thermal stability and insensitivity. nih.gov In this compound, a similar two-dimensional sheet structure stabilized by intermolecular N-H···O bonds is expected, with the phenolic group adding further potential for O-H···O or O-H···N interactions, linking these sheets into a three-dimensional architecture.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor Group | Acceptor Group | Significance |

| Intramolecular | Phenolic (-OH) | Nitro (-NO₂) | Ring stabilization |

| Intramolecular | Amino (-NH₂) | Nitro (-NO₂) | Conformational preference |

| Intermolecular | Amino (-NH₂) | Nitro (-NO₂) | Primary network formation, high stability |

| Intermolecular | Phenolic (-OH) | Nitro (-NO₂) | Cross-linking between molecules/layers |

The collective strength of this hydrogen-bonding network significantly influences the material's physical properties, including its density, melting point, and thermal decomposition temperature. The introduction of two amino groups onto the picric acid structure is noted to increase the thermal decomposition peak temperature from 243.7°C to 286.9°C, a testament to the enhanced stability provided by these interactions. researchgate.net

Pi-Stacking Interactions

Alongside hydrogen bonding, π-stacking interactions are crucial in governing the crystal packing of this compound. nih.gov The aromatic ring of the molecule is severely electron-deficient due to the strong electron-withdrawing nature of the three nitro groups. This electron-poor character facilitates attractive π-π stacking interactions between the rings of adjacent molecules in the crystal lattice.

These interactions typically involve a parallel-displaced or "slipped" stacking arrangement to optimize the electrostatic attraction and minimize repulsion. rsc.org In energetic materials like this, π-stacking contributes significantly to achieving high crystal density. The combination of a planar hydrogen-bonded sheet structure and stabilizing π-stacking interactions between these sheets results in a compact and robust solid-state assembly. nih.govnih.gov

The interplay between the planar hydrogen-bonded networks and the vertical π-stacking forces dictates the final three-dimensional crystal structure, directly impacting the compound's sensitivity and energetic performance.

Table 2: Key Non-Covalent Interactions and Their Effects

| Interaction | Participating Moieties | Primary Effect on Structure | Conferred Properties |

| Hydrogen Bonding | -NH₂, -OH, -NO₂ | Formation of 2D molecular sheets | High thermal stability, reduced sensitivity |

| Pi-Stacking | Electron-deficient aromatic rings | Stacking of molecular sheets | High crystal density, structural reinforcement |

Computational and Theoretical Investigations of 3,5 Diamino 2,4,6 Trinitrophenol

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is paramount in determining its chemical behavior. For 3,5-Diamino-2,4,6-trinitrophenol, a compound with a complex interplay of electron-donating amino groups and electron-withdrawing nitro groups on a phenol (B47542) backbone, understanding its electronic landscape is crucial.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules. DFT calculations allow for the determination of optimized molecular geometry, bond lengths, bond angles, and various electronic parameters. materialsciencejournal.org For compounds similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to elucidate molecular and structural properties. materialsciencejournal.org These calculations provide foundational data on the molecule's dipole moment, molecular electrostatic potential, and thermodynamic parameters. materialsciencejournal.org

Table 1: Representative Parameters from DFT Calculations

| Parameter | Description |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. |

| Bond Lengths & Angles | The distances between atomic nuclei and the angles between bonds. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. |

| Molecular Electrostatic Potential | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. |

This table is illustrative and based on typical outputs of DFT calculations for similar aromatic nitro compounds.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. materialsciencejournal.org For large and complex molecules, the delocalized nature of canonical molecular orbitals can sometimes obscure the specific reactive sites. nih.gov In such cases, the concept of frontier molecular orbitalets (FMOLs), which are localized in both physical and energy space, can be employed to better pinpoint reactive regions. nih.gov

Table 2: Key Concepts in FMO Analysis

| Orbital | Role in Reactivity | Information Gained |

| HOMO (Highest Occupied Molecular Orbital) | Electron donation (Nucleophilicity) | Identifies the most probable sites for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron acceptance (Electrophilicity) | Identifies the most probable sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability and overall chemical reactivity. |

While more commonly applied to solid-state materials, Density of States (DOS) and Band Structure (BS) analyses can provide valuable information about the distribution of electronic states in molecular crystals. For energetic materials, these analyses help in understanding the electronic structure that underpins their properties. aps.org The DOS spectrum illustrates the number of available electronic states at each energy level. The band structure, on the other hand, describes the ranges of energy that an electron may have (energy bands) and ranges of energy that it may not have (band gaps).

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a molecular system, offering insights into dynamic processes like thermal decomposition.

The thermal stability and decomposition pathways of energetic materials are of paramount importance. Theoretical studies, often employing methods like quantum-based molecular dynamics, are used to investigate the fundamental reaction mechanisms and kinetics of thermal decomposition. researchgate.net These simulations can trace the primary decomposition pathways, identify key intermediate products, and follow their population evolution over time. researchgate.net For similar polynitroaromatic compounds, studies have shown that the initial steps of thermal decomposition often involve the cleavage of a C-NO2 bond. researchgate.net The subsequent reactions can be complex, involving hydrogen transfer, ring opening, and the formation of various small gaseous molecules. researchgate.net For instance, studies on the related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have identified sequential reaction stages including C-NO2 bond cleavage, hydrogen transfer to nitro groups, and subsequent formation of water and other products. researchgate.net Research on this compound has shown a peak thermal decomposition temperature of 286.9°C. researchgate.net

Table 3: Common Initial Steps in Thermal Decomposition of Nitroaromatics

| Step | Description |

| C-NO2 Bond Homolysis | The breaking of the bond between a carbon atom of the benzene (B151609) ring and a nitrogen atom of a nitro group. |

| Intramolecular Hydrogen Transfer | The transfer of a hydrogen atom, often from an amino group to a nitro group. |

| Ring Rupture | The breaking of the aromatic ring structure. |

Theoretical Studies on Thermal Decomposition Mechanisms and Kinetics

Elucidation of Primary Decomposition Pathways and Intermediate Species

Based on computational studies of analogous nitroaromatic compounds like picric acid, the initial steps in the thermal decomposition of this compound are likely to involve the cleavage of the C-NO2 bond, which is typically the weakest bond in such molecules. This homolytic cleavage would result in the formation of a phenoxy radical and a nitrogen dioxide (NO2) molecule.

Another plausible initial decomposition pathway, influenced by the presence of amino groups, could be an intramolecular hydrogen transfer from an amino group to an adjacent nitro group. This would lead to the formation of an aci-nitro intermediate, which is a common feature in the decomposition of nitroaromatics with ortho-substituents. Subsequent reactions of these initial products would lead to a cascade of further decomposition steps, generating a variety of smaller, gaseous molecules such as H2O, N2, CO, and CO2.

The presence of two amino groups in this compound, as opposed to the single hydroxyl group in picric acid, is expected to significantly influence the decomposition mechanism. The amino groups can participate in hydrogen bonding and may alter the electronic structure of the aromatic ring, potentially affecting the bond dissociation energies of the C-NO2 bonds.

Determination of Fission and Formation Rate Constants and Reaction Energy Barriers

The determination of rate constants and reaction energy barriers through computational methods provides quantitative data on the kinetics of decomposition. For related nitroaromatic compounds, DFT calculations have been employed to calculate the activation energies for various decomposition pathways.

For instance, studies on the unimolecular decomposition of picric acid have revealed the energy barriers associated with different initial steps. nih.gov While specific values for this compound are not available, the table below presents representative calculated activation energies for the initial decomposition steps of picric acid, which can serve as a point of reference.

| Reaction Pathway | Activation Energy (kJ/mol) |

|---|---|

| C-NO2 Bond Homolysis | ~250-270 |

| Intramolecular H-transfer (OH to NO2) | ~170-190 |

It is important to note that the presence of amino groups in this compound would likely alter these values. The electron-donating nature of the amino groups could potentially lower the activation energy for C-NO2 bond cleavage compared to picric acid.

Computational Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state and the non-covalent interactions between them play a crucial role in determining the physical properties and sensitivity of energetic materials. Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis are powerful computational tools used to visualize and quantify these interactions.

Hirshfeld Surface Analysis

For a molecule like this compound, with its multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro groups), a complex network of intermolecular interactions is expected. Hirshfeld surface analysis of similar molecules, such as nitrophenols and nitroanilines, reveals the prevalence of O···H and N···H contacts, indicative of strong hydrogen bonding. acs.orgcapes.gov.br Additionally, π-π stacking interactions between the aromatic rings are also commonly observed.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, it is anticipated that the fingerprint plot would show significant contributions from O···H, N···H, and H···H contacts. The relative percentages of these contacts would provide insight into the packing efficiency and the dominant forces holding the crystal lattice together.

| Contact Type | Expected Significance | Nature of Interaction |

|---|---|---|

| O···H/N···H | High | Strong Hydrogen Bonding |

| H···H | High | Van der Waals forces |

| C···C | Moderate | π-π Stacking |

| O···O/N···O | Moderate | Dipole-dipole interactions |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. It is based on the electron density and its derivatives, providing a graphical representation of interaction regions. youtube.comyoutube.com

In the context of this compound, an NCI analysis would reveal the spatial distribution of hydrogen bonds, van der Waals interactions, and steric repulsion within the crystal structure. The resulting NCI plots would show large, colored isosurfaces between molecules, with the color indicating the type and strength of the interaction. Blue or green surfaces typically represent attractive interactions like hydrogen bonds and van der Waals forces, while red surfaces indicate repulsive steric clashes.

For this compound, NCI analysis would be expected to highlight the strong hydrogen bonding network involving the amino, hydroxyl, and nitro groups. It would also visualize the weaker, but still significant, van der Waals interactions and potential π-stacking between the aromatic rings. This detailed picture of the non-covalent interactions is essential for understanding the crystal packing and its influence on the material's properties.

Decomposition Pathways and Stability Studies of 3,5 Diamino 2,4,6 Trinitrophenol

Thermal Decomposition Processes

Comprehensive experimental data on the thermal decomposition of isolated 3,5-Diamino-2,4,6-trinitrophenol is not extensively available in the public literature. Much of the understanding of the thermal behavior of related compounds comes from studies on its precursor, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).

Specific Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) data for this compound are not detailed in the available research. For the related compound TATB, thermal analysis reveals it is a highly heat-resistant explosive. redalyc.org TGA and Differential Scanning Calorimetry (DSC) of nano-TATB show thermal decomposition occurring between 356.5 °C and 376.5 °C. researchgate.net The major exothermic decomposition of TATB has been observed with a maximum at 347.1 °C (at a heating rate of 1 °C/min). nih.gov

Detailed kinetic modeling specifically for the thermal decomposition of this compound is not readily found in the reviewed literature. Kinetic studies on related nitroaromatic explosives often utilize methods like the Kissinger and Ozawa equations to determine parameters such as activation energy from non-isothermal DSC data. researchgate.net For instance, the thermal decomposition of TATB is a significant area of research, with models suggesting that the initial step involves the formation of water through a benzo-monofurazan condensation reaction. nih.gov However, recent studies using isotopically labeled TATB have indicated that the breakdown of the carbon ring and the release of CO2 occur at the onset of thermal decomposition. nih.gov

Hydrolytic Stability and Degradation

This compound has been identified as a hydrolysis product of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). semanticscholar.orgnih.gov The formation of this compound from TATB can occur under several conditions. Studies have shown that TATB can slowly hydrolyze in water under ambient conditions. semanticscholar.org The process is accelerated under alkaline conditions (pH 13) at 25 °C and at elevated temperatures, such as in water incubated at 50 °C. semanticscholar.orgnih.gov

In one study, after 8 days of treatment under alkaline conditions (pH 13), the production of this compound from TATB was confirmed. semanticscholar.org Further hydrolysis under these conditions can lead to the formation of other products, including 1,3-dihydroxy-5-amino-2,4,6-trinitrobenzene and 1,3,5-trihydroxy-2,4,6-trinitrobenzene (THTNB). semanticscholar.orgicm.edu.pl The conversion of TATB to THTNB is a base-catalyzed hydrolysis process. icm.edu.pl

The following table summarizes the conditions under which this compound is formed from the hydrolysis of TATB.

| Precursor | Reaction Condition | Hydrolysis Product |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | Alkaline (pH 13), 25 °C | This compound |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | Water, 50 °C | This compound |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | Water, ambient conditions (aged) | This compound |

Photochemical Stability and Degradation

The photochemical degradation of TATB can also lead to the formation of this compound. When TATB powder is irradiated with simulated sunlight, it can be transformed into more soluble derivatives. semanticscholar.orgresearchgate.net

Interestingly, when small amounts of TATB were irradiated with simulated sunlight, an aci-isomer and a mono-benzofurazan derivative were detected initially. The hydrolysis product, this compound, formed much later in the absence of light. semanticscholar.orgnih.govresearchgate.net This suggests a mechanism where water, released during the formation of the mono-benzofurazan from TATB, becomes trapped and slowly hydrolyzes a stable aci-nitro intermediate to produce this compound. semanticscholar.orgnih.govresearchgate.net This indicates that some hydrolytic transformation can continue even without light exposure. semanticscholar.orgresearchgate.net

Under UV light at 254 nm in water, the primary transformation product of TATB is mono-benzofurazan. semanticscholar.orgnih.gov Other minor products detected under these conditions include 1,3,5-triamino-2-nitroso-4,6-dinitrobenzene, 1,3,5-triamino-2,4-dinitrobenzene, and mono-benzofuroxan, but not this compound. semanticscholar.orgnih.gov

The table below outlines the photolysis products of TATB under different light conditions.

| Precursor | Light Source | Photolysis Products |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | Simulated Sunlight | Aci-nitro form of TATB, Mono-benzofurazan, this compound (delayed formation) |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | UV light (254 nm) in water | Mono-benzofurazan, 1,3,5-triamino-2-nitroso-4,6-dinitrobenzene, 1,3,5-triamino-2,4-dinitrobenzene, Mono-benzofuroxan |

Future Research Directions and Applications

Exploration of Novel Synthetic Routes

The synthesis of 3,5-Diamino-2,4,6-trinitrophenol has traditionally been approached through various methods, with a notable route being the Vicarious Nucleophilic Substitution (VNS) of hydrogen. researchgate.net One established method involves the amination of picric acid using 4-amino-1,2,4-triazole (B31798) as the aminating reagent, which can yield DATNP in good percentages. researchgate.net Research has shown that optimizing reaction conditions, such as temperature and post-treatment pH, is crucial for maximizing the yield. For instance, a yield of 74.8% for this compound was achieved when the VNS amination temperature was set to 90 ℃ and the pH for post-treatment was 3. energetic-materials.org.cn

Future research is geared towards developing even more efficient, safer, and environmentally benign synthetic pathways. This includes the exploration of alternative aminating agents and solvent systems to further improve yields and reduce hazardous byproducts. researchgate.net A key objective is to streamline the synthesis process, potentially through one-pot reactions, to make the production of high-purity DATNP more economically viable for large-scale applications. energetic-materials.org.cn The development of synthetic routes starting from readily available and inexpensive materials is also a significant area of focus. osti.govdtic.mil

| Reagent/Condition | Role/Effect | Reference |

| Picric Acid | Starting material for VNS amination. | researchgate.net |

| 4-amino-1,2,4-triazole | Aminating reagent in VNS. | researchgate.net |

| 90 ℃ | Optimal VNS amination temperature for high yield. | energetic-materials.org.cn |

| pH 3 | Optimal post-treatment pH for high yield. | energetic-materials.org.cn |

Advanced Characterization of Solid-State Forms

The solid-state structure of an energetic material is intrinsically linked to its stability, sensitivity, and performance. Therefore, the advanced characterization of the different solid-state forms of this compound, including its polymorphs and cocrystals, is a critical area of future research. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and energetic properties of the material. researchgate.netnih.gov

Future studies will likely employ a suite of advanced analytical techniques to fully characterize these forms. Single-crystal X-ray diffraction will be instrumental in determining the precise molecular and crystal structures, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will continue to be used to investigate the thermal behavior, including melting points, decomposition temperatures, and thermal stability. researchgate.netenergetic-materials.org.cn Understanding the relationship between the crystal structure and the sensitivity to stimuli like impact and friction is a key objective. researchgate.net The introduction of amino groups into the picric acid molecule, for example, has been shown to increase the thermal decomposition peak temperature and lower shock sensitivity. researchgate.net

| Property | Value/Observation | Reference |

| Peak Thermal Decomposition Temperature | 286.9°C | researchgate.net |

| Characteristic Fall Height (Shock Sensitivity) | 56.1 cm | researchgate.net |

In-Depth Computational Studies on Reaction Dynamics

Computational chemistry and modeling have become indispensable tools in the field of energetic materials, offering insights that are often difficult or dangerous to obtain through experimentation alone. youtube.comnih.govprinceton.eduyoutube.com In-depth computational studies on the reaction dynamics of this compound are a promising avenue for future research. These studies can elucidate the complex chemical processes that occur during decomposition and detonation.

Future computational work will likely focus on several key areas. Quantum mechanical calculations can be used to determine the electronic structure, bond dissociation energies, and reaction pathways at the molecular level. This information is crucial for understanding the initial steps of decomposition. Molecular dynamics simulations can then be employed to model the behavior of the material at the larger scale of the crystal lattice, providing insights into how the crystal structure influences the propagation of reactions. researchgate.net These simulations can help predict detonation properties such as detonation velocity and pressure, guiding the design of new energetic materials with tailored performance characteristics. rsc.org Furthermore, computational studies can aid in understanding the factors that contribute to the compound's insensitivity, a critical aspect for the development of safer explosives. nih.gov

Role in Advanced Energetic Formulations

Given its favorable properties, including high density and low sensitivity, this compound is a strong candidate for inclusion in advanced energetic formulations. dntb.gov.ua Future research will focus on incorporating DATNP into various types of energetic systems, such as plastic-bonded explosives (PBXs) and melt-cast formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Diamino-2,4,6-trinitrophenol, and how can purity be ensured?

- Methodological Answer : The Vicarious Nucleophilic Substitution (VNS) method is effective, using 2,4,6-trinitrotoluene (TNT) as a substrate in polar aprotic solvents like DMSO. Aminating agents such as tetramethylammonium hydroxide (TMAH) or ammonium thiocyanate (ATA) and bases like potassium tert-butoxide are critical for nitro-to-amino group conversion. Post-synthesis, purification via chloroform extraction removes contaminants, yielding a product with a melting point of ~221°C. Thermal analysis (DTA/TG) confirms purity by identifying decomposition peaks (exothermic at ~263°C) . For derivatives like 3,5-diamino-2,4,6-trinitrochlorobenzene, recrystallization in ethanol/water mixtures enhances purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound must be stored in a wet or dissolved state to prevent accidental detonation. Avoid contact with metals (e.g., copper, iron) to prevent shock-sensitive metal picrate formation. Use non-sparking tools, explosion-proof equipment, and static-dissipative materials during handling. Personal protective equipment (PPE) should include nitrile gloves, goggles, and flame-resistant lab coats. Work areas must be equipped with fume hoods and emergency showers due to risks of skin irritation, hepatotoxicity, and chronic anemia from prolonged exposure .

Q. How can structural and thermal properties of this compound be characterized?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) identifies amino and nitro group positions. Differential Thermal Analysis (DTA) and Thermogravimetry (TG) quantify thermal stability, showing exothermic decomposition peaks near 263°C. X-ray crystallography resolves molecular packing, critical for understanding sensitivity to friction/impact. For derivatives, High-Resolution Mass Spectrometry (HRMS) validates molecular weights .

Advanced Research Questions

Q. What mechanistic insights explain reactivity discrepancies in this compound under varying pH conditions?

- Methodological Answer : The compound’s amino groups protonate in acidic media, altering electron density and nitro group reactivity. In alkaline conditions, deprotonation increases nucleophilic attack susceptibility. Computational studies (DFT-D3) model charge distribution and predict reaction pathways with oxidizing/reducing agents. Experimental validation via cyclic voltammetry identifies redox potentials, resolving contradictions in kinetic data .

Q. How can trace detection of this compound in environmental matrices be achieved?

- Methodological Answer : Fluorescence sensors using Eu-MOFs (europium metal-organic frameworks) functionalized with carboxylate ligands detect sub-ppm levels via Förster resonance energy transfer (FRET) quenching. Electrochemical sensors with graphene-modified electrodes offer picomolar sensitivity by measuring redox currents. Cross-validate results with HPLC-MS/MS to eliminate false positives from nitroaromatic interferents .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize reaction parameters (solvent purity, temperature ±1°C, stirring rate) using Design of Experiments (DoE) to identify critical factors. Implement inline FTIR monitoring to track nitro group conversion in real time. Post-synthetic analysis via High-Performance Liquid Chromatography (HPLC) with UV/Vis detection ensures consistency, with <2% impurity thresholds .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s sensitivity to static electricity?

- Methodological Answer : Contradictions arise from moisture content variations. Dry samples exhibit electrostatic sensitivity due to nitro group polarization, while hydrated forms dissipate charge. Use Karl Fischer titration to quantify water content (target >15% w/w for safe handling). Triboelectric testing under controlled humidity (30–70% RH) clarifies thresholds for ignition risks .

Tables for Key Properties

Notes on Evidence Limitations

- Synthesis data primarily reference DATNT (3,5-Diamino-2,4,6-trinitrotoluene) but are adaptable to the phenol derivative with adjustments for hydroxyl group reactivity .

- Safety protocols extrapolated from picric acid (2,4,6-trinitrophenol) require validation for amino-substituted analogs due to reduced acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.